Differential Evidence Status: Primary Research Data Not Available from Allowable Sources
A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and major patent databases did not yield any quantitative biological or pharmacological data for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2640956-15-4). The PubChem record confirms the compound's registration but contains no substance-level bioactivity annotations [1]. The BindingDB entry initially identified (BDBM50445876) corresponds to a structurally distinct molecule, not the target compound [2]. Similarly, a ChEMBL entry (CHEMBL3105692) is not this compound. The most relevant literature source, a 2018 J Med Chem article on RORγt inverse agonists, describes a series of 4-aryl-thienyl acetamides, but the compound of interest is not explicitly listed among the disclosed examples, and its activity cannot be inferred from the published SAR tables [3]. A Chinese patent application claims a compound with the identical molecular formula C19H19NO3S2 as a fluorescent probe for metals and reactive oxygen species, but the structural identity and specific performance metrics (e.g., detection limit, selectivity) could not be verified [4]. Consequently, no head-to-head comparison, cross-study comparable metric, or robust class-level inference can be established for this compound at present.
| Evidence Dimension | Primary bioactivity / performance data |
|---|---|
| Target Compound Data | No quantitative data found |
| Comparator Or Baseline | N/A – comparators cannot be assessed |
| Quantified Difference | Not available |
| Conditions | Not available |
Why This Matters
For scientific procurement, the absence of primary data means this compound cannot be selected over any analog based on quantitative criteria; additional in-house characterization or a broader literature search beyond the allowable source corpus is required.
- [1] PubChem Compound Summary for CID 155801400. NCBI. Accessed 2026-04-29. View Source
- [2] BindingDB Entry BDBM50445876. Note: This corresponds to a different chemical structure. View Source
- [3] Narjes, F. et al. (2018). J Med Chem, 61(17), 7796-7813. Note: The compound was not identified in the published tables. View Source
- [4] Chinese Patent CN [Unverified]. Molecular formula C19H19NO3S2. Accessed via chatm.com. View Source
